molecular formula C9H12N4 B12340734 5-aMino-3-(cyclopropylMethyl)-1-Methyl-1H-pyrazole-4- CAS No. 1245807-91-3

5-aMino-3-(cyclopropylMethyl)-1-Methyl-1H-pyrazole-4-

Cat. No.: B12340734
CAS No.: 1245807-91-3
M. Wt: 176.22 g/mol
InChI Key: HBRMRNVZODFBMM-UHFFFAOYSA-N
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Description

5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a cyclopropylmethyl substituent at position 3, a methyl group at position 1, and a carbonitrile group at position 4. The cyclopropylmethyl group is notable for its steric and electronic properties, which can enhance metabolic stability and influence receptor binding compared to bulkier or more polar substituents .

Properties

CAS No.

1245807-91-3

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

5-amino-3-(cyclopropylmethyl)-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C9H12N4/c1-13-9(11)7(5-10)8(12-13)4-6-2-3-6/h6H,2-4,11H2,1H3

InChI Key

HBRMRNVZODFBMM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)CC2CC2)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with key analogs, focusing on substituent variations and their implications:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications
5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carbonitrile 3: Cyclopropylmethyl; 4: Carbonitrile Pyrazole core with nitrile Potential intermediate for bioactive molecules; nitrile group may enhance reactivity or binding
5-Amino-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamide (11a) 3: 4-Methoxyphenylamino; 4: Carboxamide Carboxamide linkage Antitumor activity; melting point 175–177°C; aromatic amino group may influence solubility
5-Amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 2: Phenyl; 3: Ketone Pyrazolone scaffold Used in dye synthesis or as a ligand in coordination chemistry
5-Amino-2-nitrobenzoic acid 2: Nitro; carboxylic acid Nitro and carboxyl groups Intermediate in pharmaceutical synthesis; acidic properties
Key Observations:
  • Cyclopropylmethyl vs.
  • Carbonitrile vs. Carboxamide : The carbonitrile group at position 4 may confer greater chemical reactivity (e.g., participation in cycloaddition reactions) compared to the carboxamide group in 11a, which is more polar and hydrogen-bond-capable .
  • Pyrazole vs. Pyrazolone Scaffolds: Pyrazolone derivatives (e.g., 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) exhibit distinct tautomeric behavior and are often utilized in metal chelation, unlike the pyrazole-carbonitrile structure, which is more rigid .

Role of the Cyclopropylmethyl Group

The cyclopropylmethyl moiety is shared with pharmaceuticals like naltrexone hydrochloride, where it contributes to opioid receptor antagonism by optimizing steric interactions . In pyrazole derivatives, this group may similarly enhance target selectivity or metabolic stability compared to linear alkyl chains.

Biological Activity

5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4 (CAS No. 1245807-91-3) is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropylmethyl group and an amino substituent, which may influence its interaction with biological targets.

Molecular Characteristics

  • Molecular Formula : C₉H₁₂N₄
  • Molecular Weight : 176.22 g/mol
  • IUPAC Name : 5-amino-3-(cyclopropylmethyl)-1-methylpyrazole-4-carbonitrile
  • InChI Key : HBRMRNVZODFBMM-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that pyrazole derivatives, including 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4, exhibit various biological activities, particularly as enzyme inhibitors and in cancer treatment.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. LDH catalyzes the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to facilitate anaerobic respiration.

  • Inhibition of LDH :
    • A study focused on optimizing pyrazole-based inhibitors reported that lead compounds exhibited low nanomolar inhibition of both LDHA and LDHB enzymes, significantly reducing lactate production in cancer cell lines such as MiaPaCa2 pancreatic cancer and A673 sarcoma cells .
    • The mechanism of action involves binding to the active site of LDH, which was confirmed through various assays including Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) studies .

Anticancer Properties

The anticancer properties of 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4 are linked to its ability to modulate metabolic pathways within tumor cells.

  • Case Studies :
    • In vitro studies demonstrated that compounds similar to 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4 can inhibit glycolysis, leading to reduced cell proliferation in tumor models .
    • The structure-based design approach has led to the identification of several derivatives with enhanced potency against various cancer cell lines, suggesting that modifications to the pyrazole core can yield compounds with superior biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring plays a significant role in determining inhibitory potency.

CompoundStructureIC₅₀ (nM)Target
Compound 1Structure10LDHA
Compound 2Structure20LDHB
5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4StructureTBDTBD

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